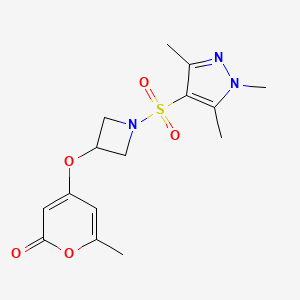

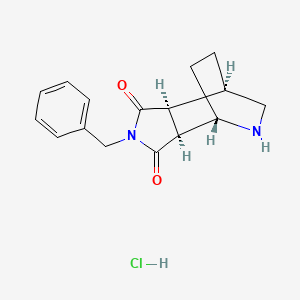

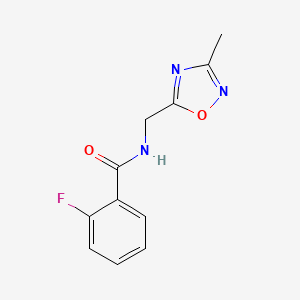

9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific structure of this compound suggests it may have unique interactions due to the substitution patterns on the purine ring.

Synthesis Analysis

The synthesis of purine derivatives often involves the reaction of substituted purine rings with various nucleophilic reagents. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents can lead to a range of products including amidoximes, amidrazones, amidines, ketones, and amides, depending on the reagent used . Although the exact synthesis of 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of purine derivatives can be complex, with various substituents affecting the overall shape and reactivity of the molecule. For example, in the compound 6-Amino-9-(carboxymethyl)-2-methoxypurine methyl ester, the side chain at N9 emerges almost orthogonally to avoid steric hindrance with the heterocycle, and the amino group at N6 is involved in intermolecular hydrogen bonding . These structural features are important as they can influence the biological activity and interaction with other molecules.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions. The provided data indicates that reactions can occur across the C-N triple bond of the cyano group in purine compounds, leading to a diverse set of products . The specific reactions that 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide might undergo are not detailed, but it can be inferred that its reactivity would be influenced by the substituents on the purine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. For example, the presence of an amino group can facilitate hydrogen bonding, which can affect solubility and melting point . The specific physical and chemical properties of 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its precise structure, including the nature of its substituents and the overall conformation of the molecule.

科学的研究の応用

Synthesis and Chemical Reactions

The synthesis and chemical behavior of purines, including compounds similar to the one you've inquired about, have been extensively studied. These studies provide insights into the methods for synthesizing purines and their derivatives, which are crucial for further applications in drug development and biological studies.

- Purines and related ring systems have been explored for their synthesis routes, including the formation of 8-arylaminotheophyllines and 9-aryltheophyllines from related uracils, indicating the versatility of purine compounds in synthetic chemistry (Shaw, 1975).

- Studies on the facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion demonstrate the chemical flexibility of purine derivatives, leading to a variety of structural motifs that can be tailored for specific biological activities (Al‐Azmi et al., 2001).

Antiviral Applications

Research into antiviral applications of purine derivatives has shown promising results, indicating that modifications to the purine structure can lead to compounds with potent antiviral properties.

- The development of antiviral agents based on purine derivatives, such as 9-[2-(phosphonomethoxy)alkoxy]purines, underscores the potential of purine-based compounds in the treatment of viral infections, highlighting their role in antiviral chemotherapy (Duckworth et al., 1991).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.

将来の方向性

This would involve speculating on potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

Please note that without specific information on the compound, these are just general descriptions of what each type of analysis might involve. For a comprehensive analysis of a specific compound, you would need to consult the scientific literature or conduct laboratory experiments.

特性

IUPAC Name |

9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-29-15-10-8-14(9-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZYEYAOBNHIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)

![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)

![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)